molecular formula C13H15NO2 B1356659 4-Hydroxy-6-methoxy-2-propylquinoline CAS No. 927800-85-9

4-Hydroxy-6-methoxy-2-propylquinoline

Cat. No.: B1356659
CAS No.: 927800-85-9
M. Wt: 217.26 g/mol
InChI Key: SILBPTYHCIOZFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methoxy-2-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-6-methoxy-2-propylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxy-2-propylquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-6-methoxy-2-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

6-methoxy-2-propyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-8-10(16-2)5-6-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBPTYHCIOZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590618
Record name 6-Methoxy-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-85-9
Record name 6-Methoxy-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-85-9
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